molecular formula C20H28N2O3S2 B2627294 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide CAS No. 954023-93-9

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide

Cat. No.: B2627294
CAS No.: 954023-93-9
M. Wt: 408.58
InChI Key: KJYRDJOFFWBQSG-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is a synthetic small molecule featuring a thiophene-sulfonamide scaffold linked to a 2-phenylmorpholine moiety via a butyl chain. This specific molecular architecture, incorporating both a sulfonamide group and a morpholine ring, is commonly associated with compounds investigated for their potential as biologically active agents in medicinal chemistry research . The structural motif of a thiophene ring bearing a sulfonamide group is a recurrent feature in compounds with diverse bioactivities, while the morpholine subunit is frequently employed to enhance solubility and pharmacokinetic properties . The compound's primary research value lies in its potential as a chemical tool for probing biological pathways. Analogs containing the thiophene-sulfonamide group have been explored in various pharmacological contexts, suggesting utility for investigating enzyme inhibition or receptor modulation . The presence of the 2-phenylmorpholine group is a key structural differentiator, as substituted morpholines can significantly influence a molecule's binding affinity and selectivity towards specific protein targets . Researchers may utilize this compound in in vitro assays to study its effects on cellular processes or as a lead structure for the design of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-2-18-10-11-20(26-18)27(23,24)21-12-6-7-13-22-14-15-25-19(16-22)17-8-4-3-5-9-17/h3-5,8-11,19,21H,2,6-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYRDJOFFWBQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reagents can optimize yield and purity. For example, the Paal–Knorr reaction uses phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide exhibit significant anticancer activity. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including colon (HCT-116), liver (HepG2), and breast (MDA-MB-231) carcinoma cells. These compounds were identified as inhibitors of the epidermal growth factor receptor tyrosine kinase domain (EGFR TK), which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

Thiophene-based compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that modifications to the thiophene structure can enhance activity against a range of bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, which is a critical pathway for bacterial growth .

Cardiovascular Diseases

Compounds structurally related to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide have been studied for their potential in treating cardiovascular diseases due to their ability to modulate pathways involved in vascular smooth muscle contraction and relaxation .

Neurological Disorders

There is emerging evidence suggesting that thiophene derivatives may possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit certain enzymes involved in amyloid plaque formation, which is a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

StudyFindings
Study on EGFR TK InhibitionDemonstrated that modified thiophenes showed significant binding affinity and inhibitory activity against EGFR TK, leading to reduced proliferation of cancer cells.
Antimicrobial Activity AssessmentCompounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Neuroprotective EffectsSuggested that certain derivatives could inhibit β-secretase activity, thereby reducing amyloid beta levels in cellular models.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors. The morpholine group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and sulfonamide groups enhances its potential for therapeutic applications compared to simpler thiophene derivatives .

Biological Activity

5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide, with the CAS number 954023-93-9, is a complex organic compound that falls under the category of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.

PropertyValue
Molecular FormulaC20H28N2O3S2
Molecular Weight408.6 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiophene ring.
  • Functionalization with morpholine and butyl groups.
  • Sulfonamide formation through reaction with sulfonyl chlorides.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were reported between 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Thiophene derivatives have also been studied for their anticancer properties. Compounds related to 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including those associated with pancreatic, prostate, and breast cancers. Notably, some derivatives have been observed to induce apoptosis in cancer cells by disrupting cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain thiophene derivatives could significantly reduce the levels of these cytokines compared to control treatments .

The precise mechanism of action for 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Cell Cycle Regulation : It may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene derivatives:

  • Antibacterial Study : A study comparing various thiophene derivatives found that those with morpholine substitutions exhibited enhanced antibacterial activity against gram-positive and gram-negative bacteria .
  • Anticancer Efficacy : Research on a series of thiophene sulfonamides showed that they effectively reduced tumor size in xenograft models of breast cancer, correlating with their in vitro IC50 values .
  • Inflammatory Response Modulation : In a controlled study on inflammatory bowel disease models, thiophene derivatives demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide?

Methodological Answer:

  • Microwave-Assisted Synthesis : Utilize microwave irradiation (e.g., 60°C, 10 min, 300 W) to accelerate coupling reactions involving thiophene sulfonamide intermediates. This method reduces reaction times and improves yields compared to conventional heating .
  • Catalytic Systems : Employ palladium-based catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) with copper(I) iodide as a co-catalyst in Sonogashira or Suzuki-Miyaura cross-coupling reactions to introduce aryl/alkynyl groups .
  • Purification : Use gradient column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the compound from byproducts, followed by recrystallization for higher purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Perform 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of key groups (e.g., ethyl, morpholine, thiophene rings). Compare peaks to reference spectra of similar sulfonamides .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) and detect impurities.
  • Elemental Analysis : Validate empirical formula consistency (C, H, N, S) to ensure synthesis accuracy .

Q. What solvents are optimal for solubility testing of this sulfonamide derivative?

Methodological Answer:

  • Polar Aprotic Solvents : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) due to their ability to dissolve sulfonamides via hydrogen bonding with the sulfonyl group.
  • Aqueous Buffers : Evaluate solubility in PBS (pH 7.4) to simulate physiological conditions. If low solubility is observed, consider co-solvents (e.g., ethanol/PBS mixtures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs by replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) or substituting the phenylmorpholine moiety with heteroaromatic rings (e.g., pyridine). Monitor changes in bioactivity (e.g., enzyme inhibition) .
  • Bioassays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity. Compare IC50 values to identify critical substituents .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Batch Consistency : Verify synthesis reproducibility via HPLC and elemental analysis to rule out impurities affecting results.
  • Assay Conditions : Standardize bioassay parameters (e.g., pH, temperature, cell lines) to minimize variability. For example, U87MG glioma cells may show different responses than HEK293 cells .
  • Computational Validation : Perform molecular docking to confirm hypothesized binding modes and reconcile discrepancies between in vitro and cellular data .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the compound’s binding stability with targets like morpholine-associated receptors. Analyze hydrogen bonding and hydrophobic interactions over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating to 300°C at 10°C/min. A sharp weight loss near 250°C indicates decomposition .

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